molecular formula C38H43N5O11 B15353763 Eluxadoline-glucuronide

Eluxadoline-glucuronide

Katalognummer: B15353763
Molekulargewicht: 745.8 g/mol
InChI-Schlüssel: RPUCMARASNAOQJ-PVRKZBINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eluxadoline-glucuronide is a glucuronidated metabolite of eluxadoline, a medication approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D) . Eluxadoline itself is a mixed mu-opioid receptor agonist and delta-opioid receptor antagonist that acts locally in the enteric nervous system to reduce gastrointestinal motility and secretions, thereby alleviating symptoms of abdominal pain and diarrhea . The formation of an acyl glucuronide metabolite has been identified as part of the metabolic pathway of eluxadoline, though the specific enzymes involved and the full extent of its metabolism are not yet fully characterized . As a reference standard, Eluxadoline-glucuronide is an essential tool for researchers conducting in vitro and in vivo studies. Its primary applications include investigating the metabolic fate and pharmacokinetic profile of the parent drug, eluxadoline . It is also critical for use in bioanalytical method development and validation, specifically for quantifying metabolite concentrations in plasma, feces, and other biological matrices to understand excretion patterns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

Molekularformel

C38H43N5O11

Molekulargewicht

745.8 g/mol

IUPAC-Name

(2S,3S,5R,6S)-6-[5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C38H43N5O11/c1-18-12-23(33(40)47)13-19(2)24(18)15-26(39)35(48)43(20(3)34-41-16-27(42-34)22-8-6-5-7-9-22)17-21-10-11-28(52-4)25(14-21)37(51)54-38-31(46)29(44)30(45)32(53-38)36(49)50/h5-14,16,20,26,29-32,38,44-46H,15,17,39H2,1-4H3,(H2,40,47)(H,41,42)(H,49,50)/t20-,26-,29?,30-,31+,32-,38-/m0/s1

InChI-Schlüssel

RPUCMARASNAOQJ-PVRKZBINSA-N

Isomerische SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)O)O)O)O)[C@@H](C)C4=NC=C(N4)C5=CC=CC=C5)N)C)C(=O)N

Kanonische SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C4=NC=C(N4)C5=CC=CC=C5)N)C)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of eluxadoline-glucuronide involves the glucuronidation of eluxadoline. This process typically requires the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a pH optimal for UGT activity, usually around pH 7.4 .

Industrial Production Methods

Industrial production of eluxadoline-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Eluxadoline-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, reverting it back to eluxadoline. This reaction is catalyzed by beta-glucuronidase enzymes .

Common Reagents and Conditions

The hydrolysis reaction typically requires an aqueous solution with a slightly acidic to neutral pH, optimal for beta-glucuronidase activity. The major product of this reaction is eluxadoline .

Wirkmechanismus

Eluxadoline-glucuronide itself does not have a direct pharmacological effect. Instead, it serves as a metabolite that facilitates the excretion of eluxadoline. The parent compound, eluxadoline, exerts its effects by binding to mu-opioid, kappa-opioid, and delta-opioid receptors in the gastrointestinal tract, reducing bowel contractions and alleviating symptoms of IBS-D .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Glucuronides

Structural and Functional Differences

Glucuronides vary in conjugation sites (e.g., phenolic, acyl, or ether linkages), influencing stability and biological activity:

Compound Conjugation Type Key Structural Features Stability Concerns
Eluxadoline-glucuronide Likely ether (O-glucuronide) Presumed glucuronidation at hydroxyl group High stability (ether bond)
Acetaminophen-D-glucuronide () Ether (phenolic) Glucuronic acid at 4-hydroxyphenyl group Stable; major excretion pathway
Salicylic acid glucuronide () Phenolic or acyl Two forms: phenolic (stable) and acyl (reactive) Acyl form prone to hydrolysis
Benzoyl glucuronide () Acyl Ester linkage at carboxylic acid Hydrolysis/rearrangement risks
Etiocholanolone glucuronide () Steroid-O-glucuronide Glucuronide at C3 hydroxyl of steroid backbone Stable; biomarker for androgens

Eluxadoline-glucuronide’s stability would depend on its conjugation site, likely favoring ether formation.

Pharmacokinetic and Clinical Relevance

Glucuronides serve as biomarkers or influence drug efficacy/toxicity:

Compound Pharmacokinetic Role Clinical Significance Reference
Eluxadoline-glucuronide Likely inactive metabolite Reduces systemic eluxadoline exposure -
3α-Androstanediol glucuronide () Androgen biomarker Diagnoses hirsutism/PCOS
Etiocholanolone glucuronide () Steroid metabolite Tracks adrenal/ovarian function
Indoxyl glucuronide () Uremic toxin precursor Linked to CKD progression

Key Insight : While eluxadoline-glucuronide is presumed inactive, reactive glucuronides (e.g., acyl forms) may contribute to toxicity, necessitating structural analysis during drug development .

Data Tables for Cross-Compound Analysis

Table 1: Molecular and Metabolic Properties

Compound Molecular Formula Molecular Weight (g/mol) Primary Excretion Route
Acetaminophen-D-glucuronide () C₁₄H₁₇NO₈ 327.29 Renal
Salicylic acid glucuronide () C₁₃H₁₄O₉ 314.25 Renal
Etiocholanolone glucuronide () C₂₅H₃₈O₈ 466.56 Biliary/Renal

Table 2: Stability and Reactivity

Compound Half-Life (in vitro) Reactivity Notes
Benzoyl glucuronide () <24 hours Acyl migration/hydrolysis
Acetaminophen-D-glucuronide () >7 days Stable at physiological pH

Q & A

Q. How can in silico modeling predict Eluxadoline-glucuronide’s potential drug-drug interactions (DDIs) with UGT inhibitors/inducers?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) software (e.g., Simcyp) to simulate DDIs. Input parameters include UGT isoform-specific Ki values, fraction metabolized (fm), and inhibitor/inducer pharmacokinetics. Validate with static models (e.g., [I]/Ki >0.1 indicates high DDI risk) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.